molecular formula C21H20ClN5O B11134557 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11134557
M. Wt: 393.9 g/mol
InChI Key: GOZFINBBLRXWQU-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a complex organic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include acids, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesisers, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, methanol). Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, known for their antiparasitic activities.

    Pyrazole Derivatives: Compounds such as celecoxib, used as anti-inflammatory agents.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]ACETAMIDE is unique due to its combined benzimidazole and pyrazole structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C21H20ClN5O/c1-13-16(21(27-26-13)14-6-8-15(22)9-7-14)12-20(28)23-11-10-19-24-17-4-2-3-5-18(17)25-19/h2-9H,10-12H2,1H3,(H,23,28)(H,24,25)(H,26,27)

InChI Key

GOZFINBBLRXWQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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